(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride
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Overview
Description
Scientific Research Applications
Neuronal Nicotinic Acetylcholine Receptor Ligands
A study by Ji et al. (2007) explored novel neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane. These compounds showed potential as selective agonists for the alpha4beta2 nAChR subtype, with variations in their chemical structure impacting their binding affinities and functional activities. This research is significant in understanding the interaction of such compounds with neuronal receptors (Ji et al., 2007).
Proteasome Inhibitor Studies
Obaidat et al. (2011) investigated Marizomib, a proteasome inhibitor with a structure similar to the chemical . The study found that Marizomib exhibits more prolonged inhibition and greater cytotoxicity compared to its analogs, highlighting its potential in cancer therapy (Obaidat et al., 2011).
Synthesis and Characterization
Fortunato et al. (2021) conducted research on synthesizing and characterizing novel compounds similar to (1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride. These kinds of studies are crucial for expanding the understanding and applications of such chemical structures in various scientific fields (Fortunato et al., 2021).
Crystal Structure Analysis
Research by Wu et al. (2015) on a structurally related compound emphasized the importance of crystal structure analysis. Such studies provide detailed insights into the molecular configuration and potential interactions of these compounds (Wu et al., 2015).
Selective Inhibition of Inducible Nitric Oxide Synthase
Komeno et al. (2004) investigated the effects of a selective inducible nitric oxide synthase inhibitor with a similar structure. This research contributes to understanding the therapeutic potential of such compounds in treating conditions like hemodialysis-related hypotension (Komeno et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,5S)-6-methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)5-2-6(7)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+,7?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUIAZZMOVCEOC-VPEOJXMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1CNC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1CNC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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